Decyldimethyloctylammonium Chloride: A Comprehensive Technical Review
Decyldimethyloctylammonium Chloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and structure of decyldimethyloctylammonium chloride, a quaternary ammonium (B1175870) compound with various industrial and potential pharmaceutical applications. This document summarizes key physicochemical data, outlines relevant experimental methodologies, and presents a visual representation of its chemical structure.
Chemical Identity and Properties
Decyldimethyloctylammonium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. These compounds are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. The specific arrangement of these alkyl chains influences the molecule's physicochemical properties and its range of applications.
Nomenclature and Identifiers
| Property | Value | Source |
| IUPAC Name | decyl-dimethyl-octylazanium chloride | [1] |
| CAS Number | 32426-11-2 | [1] |
| Molecular Formula | C₂₀H₄₄ClN | [1] |
| Synonyms | Quaternium-24, Octyl decyl dimethyl ammonium chloride, Decyloctyldimethylammonium chloride | [1] |
Physicochemical Properties
| Property | Value (for Didecyldimethylammonium Chloride) | Source |
| Molecular Weight | 334.0 g/mol | [1] |
| Physical State | Liquid or green powder | [1] |
| Melting Point | 94-100 °C | [2][3] |
| Boiling Point | >180 °C (decomposes) | [2][3][4] |
| Water Solubility | 0.65 g/L at 20 °C | [2] |
| Density | 0.87 g/cm³ at 20 °C | [2] |
| Vapor Pressure | <4.3 x 10⁻⁵ mm Hg at 25 °C | [2][4] |
| log Kow | 2.59 at 20 °C | [2][4] |
Chemical Structure
The chemical structure of decyldimethyloctylammonium chloride consists of a central nitrogen atom bonded to two methyl groups, one octyl (C₈H₁₇) chain, and one decyl (C₁₀H₂₁) chain. The positive charge on the quaternary nitrogen is balanced by a chloride anion.
Caption: Chemical structure of decyldimethyloctylammonium chloride.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of decyldimethyloctylammonium chloride are not extensively published. However, standard methodologies for the analysis of quaternary ammonium compounds can be adapted.
Titration for Quaternary Ammonium Compound Quantification
This method is suitable for determining the concentration of QACs in various formulations.
Caption: General workflow for the titration of quaternary ammonium compounds.
Methodology: A known weight of the sample containing the quaternary ammonium compound is dissolved in a suitable solvent, often water. This solution is then titrated against a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS).[5] The endpoint of the titration can be determined using a surfactant-sensitive electrode (potentiometric titration) or a colorimetric indicator.[5] The concentration of the QAC is then calculated based on the stoichiometry of the reaction and the volume of the titrant used.
Chromatographic Analysis (LC-MS/HPLC)
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of QACs.
Caption: Workflow for the analysis of QACs by LC-MS or HPLC.
Methodology: Samples containing decyldimethyloctylammonium chloride are first subjected to an extraction procedure to isolate the analyte from the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for various sample types.[6] The extracted sample is then injected into an HPLC or LC-MS system. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection can be performed using a UV-Vis detector or, for higher selectivity and sensitivity, a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
Synthesis
The synthesis of decyldimethyloctylammonium chloride typically involves the quaternization of a tertiary amine.
Caption: Simplified synthesis pathway for decyldimethyloctylammonium chloride.
A common synthetic route involves the reaction of decyloctylmethylamine with an alkylating agent such as methyl chloride. This reaction, known as the Menshutkin reaction, results in the formation of the quaternary ammonium salt. The reaction conditions, including solvent, temperature, and pressure, can be optimized to maximize the yield and purity of the final product. Purification can be achieved through recrystallization or other chromatographic techniques. A general method for preparing quaternary ammonium compounds involves reacting a tertiary amine with an alkyl halide.[7]
Conclusion
Decyldimethyloctylammonium chloride is a quaternary ammonium compound with a defined chemical structure. While specific experimental data on its physicochemical properties are limited, information from the closely related compound didecyldimethylammonium chloride provides a useful reference point. Standard analytical techniques such as titration and chromatography can be employed for its quantification and analysis. Further research to fully characterize the specific properties of decyldimethyloctylammonium chloride will be beneficial for its potential applications in various scientific and industrial fields.
References
- 1. Decyl dimethyl octyl ammonium chloride | C20H44ClN | CID 61906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
